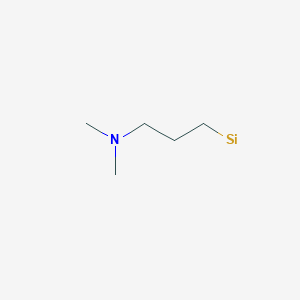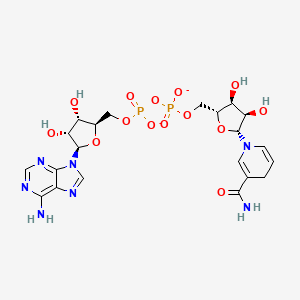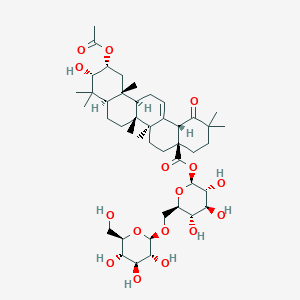
4-Metilumbeliferil alfa-L-arabinopiranósido
Descripción general
Descripción
4-Methylumbelliferyl alpha-L-arabinopyranoside: is a fluorogenic substrate used in biochemical research. It is particularly useful for measuring the activity of enzymes that hydrolyze arabinose-containing substrates, such as alpha-L-arabinopyranosidase . Upon hydrolysis by the enzyme, it emits blue light, making it a valuable tool for fast and sensitive detection of enzyme activity.
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl alpha-L-arabinopyranoside is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Enzyme Activity Assays: It is used to measure the activity of alpha-L-arabinopyranosidase in various biological samples.
Biochemical Research: The compound is employed in studies involving carbohydrate metabolism and enzyme kinetics.
Medical Research: It aids in the investigation of diseases related to carbohydrate metabolism and enzyme deficiencies.
Industrial Applications: Used in the quality control of enzyme preparations and in the development of diagnostic assays.
Mecanismo De Acción
Target of Action
The primary target of 4-Methylumbelliferyl α-L-arabinopyranoside are enzymes that hydrolyze arabinose-containing substrates, such as α-L-arabinopyranoside . These enzymes play a crucial role in the metabolism of arabinose, a sugar found in many plant polysaccharides.
Mode of Action
4-Methylumbelliferyl α-L-arabinopyranoside acts as a substrate for these enzymes. When the enzymes encounter this compound, they cleave it, breaking it down into its constituent parts .
Biochemical Pathways
The hydrolysis of 4-Methylumbelliferyl α-L-arabinopyranoside by these enzymes is part of the broader arabinose metabolism pathway. This pathway is responsible for the breakdown and utilization of arabinose-containing compounds, contributing to various biological processes .
Pharmacokinetics
It is known that the compound is soluble in pyridine , which suggests that it may be well-absorbed in the body. The compound’s bioavailability, distribution, metabolism, and excretion would need to be studied further for a comprehensive understanding.
Result of Action
The hydrolysis of 4-Methylumbelliferyl α-L-arabinopyranoside results in the release of arabinose and 4-methylumbelliferone . The latter is a coumarin derivative that exhibits fluorescence, making it useful in biochemical assays .
Action Environment
The action of 4-Methylumbelliferyl α-L-arabinopyranoside is likely influenced by various environmental factors. For instance, the presence of other substrates or inhibitors could affect the enzyme’s activity. Additionally, factors such as pH and temperature could impact the stability and efficacy of the compound . The compound should be stored at -20°C and protected from light to maintain its stability .
Análisis Bioquímico
Biochemical Properties
4-Methylumbelliferyl alpha-L-arabinopyranoside plays a crucial role in biochemical reactions as a substrate for alpha-L-arabinosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in 4-Methylumbelliferyl alpha-L-arabinopyranoside, releasing 4-methylumbelliferone. The interaction between 4-Methylumbelliferyl alpha-L-arabinopyranoside and alpha-L-arabinosidase is highly specific, allowing for precise measurement of enzyme activity. The compound’s fluorogenic nature enables real-time monitoring of enzymatic reactions, providing valuable insights into enzyme kinetics and substrate specificity .
Cellular Effects
4-Methylumbelliferyl alpha-L-arabinopyranoside influences various cellular processes by serving as a substrate for alpha-L-arabinosidase. In cells expressing this enzyme, the hydrolysis of 4-Methylumbelliferyl alpha-L-arabinopyranoside leads to the production of fluorescent 4-methylumbelliferone, which can be detected and quantified. This process allows researchers to study cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate a fluorescent signal upon enzymatic cleavage makes it a valuable tool for investigating cellular functions and dynamics .
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl alpha-L-arabinopyranoside involves its interaction with alpha-L-arabinosidase. The enzyme binds to the substrate and catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 4-methylumbelliferone. This reaction is highly specific and occurs at the active site of the enzyme. The fluorescent product, 4-methylumbelliferone, can be detected using fluorescence spectroscopy, providing a quantitative measure of enzyme activity. The binding interactions and enzymatic cleavage of 4-Methylumbelliferyl alpha-L-arabinopyranoside are essential for understanding its role in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylumbelliferyl alpha-L-arabinopyranoside can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but prolonged exposure to light and higher temperatures can lead to degradation. In in vitro and in vivo studies, the long-term effects of 4-Methylumbelliferyl alpha-L-arabinopyranoside on cellular function are monitored to ensure accurate and reliable results. Researchers must consider these temporal effects when designing experiments and interpreting data .
Dosage Effects in Animal Models
The effects of 4-Methylumbelliferyl alpha-L-arabinopyranoside in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Researchers must carefully determine the appropriate dosage to achieve the desired effects while minimizing potential risks. The threshold effects and toxicological profiles of 4-Methylumbelliferyl alpha-L-arabinopyranoside are essential considerations in animal studies .
Metabolic Pathways
4-Methylumbelliferyl alpha-L-arabinopyranoside is involved in metabolic pathways related to the hydrolysis of glycosidic bonds. The compound interacts with alpha-L-arabinosidase, which catalyzes the cleavage of the glycosidic bond, releasing 4-methylumbelliferone. This reaction is part of the broader metabolic processes involving the breakdown and utilization of carbohydrates. The enzymatic activity and metabolic flux associated with 4-Methylumbelliferyl alpha-L-arabinopyranoside provide insights into carbohydrate metabolism and enzyme function .
Transport and Distribution
Within cells and tissues, 4-Methylumbelliferyl alpha-L-arabinopyranoside is transported and distributed based on its interactions with transporters and binding proteins. The compound’s solubility and stability influence its localization and accumulation in specific cellular compartments. Understanding the transport and distribution of 4-Methylumbelliferyl alpha-L-arabinopyranoside is crucial for optimizing its use in biochemical assays and ensuring accurate measurements of enzyme activity .
Subcellular Localization
The subcellular localization of 4-Methylumbelliferyl alpha-L-arabinopyranoside is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it exerts its activity. The localization of 4-Methylumbelliferyl alpha-L-arabinopyranoside can affect its function and the efficiency of enzymatic reactions. Researchers study the subcellular distribution of the compound to gain insights into its role in cellular processes and enzyme activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl alpha-L-arabinopyranoside typically involves the glycosylation of 4-methylumbelliferone with alpha-L-arabinopyranosyl donors. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosidic bond formation. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or acetonitrile at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods: Industrial production of 4-Methylumbelliferyl alpha-L-arabinopyranoside follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity levels (≥99%) required for biochemical applications .
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: The primary reaction 4-Methylumbelliferyl alpha-L-arabinopyranoside undergoes is hydrolysis, catalyzed by alpha-L-arabinopyranosidase. This reaction results in the release of 4-methylumbelliferone and L-arabinose.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, altering the functional groups on the aromatic ring.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis is typically carried out in aqueous buffer solutions at optimal pH and temperature conditions for the enzyme.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups.
Major Products:
Hydrolysis: 4-Methylumbelliferone and L-arabinose.
Oxidation and Reduction: Various oxidized or reduced derivatives of 4-Methylumbelliferyl alpha-L-arabinopyranoside.
Comparación Con Compuestos Similares
- 4-Methylumbelliferyl alpha-D-galactopyranoside
- 4-Methylumbelliferyl beta-D-glucopyranoside
- 4-Methylumbelliferyl beta-D-mannopyranoside
- 4-Methylumbelliferyl alpha-L-fucopyranoside
Comparison: 4-Methylumbelliferyl alpha-L-arabinopyranoside is unique in its specificity for alpha-L-arabinopyranosidase, whereas the similar compounds listed above are substrates for different glycosidases. This specificity makes it particularly valuable for studying enzymes involved in arabinose metabolism .
Propiedades
IUPAC Name |
4-methyl-7-(3,4,5-trihydroxyoxan-2-yl)oxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)21-15-14(19)13(18)10(16)6-20-15/h2-5,10,13-16,18-19H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIYLOHVJDJZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69414-26-2 | |
| Record name | 2H-1-Benzopyran-2-one, 7-(alpha-l-arabinopyranosyloxy)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069414262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methylumbelliferyl alpha-L-arabinopyranoside help in the rapid detection of Aspergillus fumigatus?
A1: Aspergillus fumigatus produces an enzyme that can cleave 4-Methylumbelliferyl alpha-L-arabinopyranoside. This compound is a fluorogenic substrate, meaning it releases a fluorescent product upon cleavage by the enzyme. The research paper describes a method where microcolonies of Aspergillus fumigatus are grown on a membrane and then treated with digitonin to permeabilize their cells []. This allows the substrate to enter the cells and interact with the enzyme. The presence of fluorescence indicates the enzyme is present, confirming the presence of Aspergillus fumigatus []. This method significantly reduces the detection time compared to traditional methods.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid](/img/structure/B1257945.png)

![[[(s)-4-Oxo-2-azetidinyl]carbonyl]-l-histidyl-l-prolinamide dihydrate](/img/structure/B1257948.png)








![(1S,1'R,2S,4S,4'R,5'R,6S,7R)-4,4'-dibromo-5'-chloro-5,5,5',7-tetramethylspiro[3,8-dioxatricyclo[5.1.0.02,4]octane-6,2'-cyclohexane]-1'-ol](/img/structure/B1257964.png)


